molecular formula C11H11ClN2O2 B14496137 N-(2-Chlorophenyl)-2-oxopyrrolidine-1-carboxamide CAS No. 63986-77-6

N-(2-Chlorophenyl)-2-oxopyrrolidine-1-carboxamide

Katalognummer: B14496137
CAS-Nummer: 63986-77-6
Molekulargewicht: 238.67 g/mol
InChI-Schlüssel: IYKDYWMGMSPHJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-2-oxopyrrolidine-1-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with pyrrolidine-2-one in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Chlorophenyl)-2-oxopyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Corresponding amines.

    Hydrolysis: 2-chlorobenzoic acid and pyrrolidine-2-one.

Wissenschaftliche Forschungsanwendungen

N-(2-Chlorophenyl)-2-oxopyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(2-Chlorophenyl)-2-oxopyrrolidine-1-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide: Similar structure with a nicotinamide group.

    3,5-Dichloro-N-(2-chlorophenyl)benzamide: Contains a dichlorobenzamide moiety.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Features a thiazole ring with a bromophenyl group.

Uniqueness

N-(2-Chlorophenyl)-2-oxopyrrolidine-1-carboxamide is unique due to its specific combination of a 2-chlorophenyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

63986-77-6

Molekularformel

C11H11ClN2O2

Molekulargewicht

238.67 g/mol

IUPAC-Name

N-(2-chlorophenyl)-2-oxopyrrolidine-1-carboxamide

InChI

InChI=1S/C11H11ClN2O2/c12-8-4-1-2-5-9(8)13-11(16)14-7-3-6-10(14)15/h1-2,4-5H,3,6-7H2,(H,13,16)

InChI-Schlüssel

IYKDYWMGMSPHJG-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1)C(=O)NC2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.